molecular formula C18H19N3O3S2 B2780435 (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396890-99-5

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2780435
CAS No.: 1396890-99-5
M. Wt: 389.49
InChI Key: XDFCLKOPPZOXFW-AATRIKPKSA-N
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Description

The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining thiophene, tetrahydrothiazolo[5,4-c]pyridine, and tetrahydrofuran moieties. Key structural attributes include:

  • Tetrahydrothiazolo[5,4-c]pyridine core: A bicyclic system contributing to rigidity and binding affinity.
  • Tetrahydrofuran-2-carboxamide substituent: Enhances solubility and hydrogen-bonding capacity.

This structure aligns with the structure–activity relationship (SAR) principle, where minor modifications in geometry or substituents significantly influence physicochemical and biological properties .

Properties

IUPAC Name

N-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-16(6-5-12-3-2-10-25-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-1-9-24-14/h2-3,5-6,10,14H,1,4,7-9,11H2,(H,19,20,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFCLKOPPZOXFW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[5,4-c]pyridine core fused with a tetrahydrofuran moiety and an acryloyl group. The presence of the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets. The structural complexity contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research has shown that derivatives of thiazolo[5,4-c]pyridine exhibit a range of biological activities including:

  • Anticancer properties : Several studies indicate that compounds related to this structure can inhibit cancer cell proliferation.
  • Antimicrobial effects : These compounds have demonstrated activity against various bacterial and fungal strains.
  • Anti-inflammatory effects : Some derivatives have been noted for their potential in reducing inflammation.

Synthesis

The synthesis of (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions including:

  • Formation of the thiazolo-pyridine core.
  • Introduction of the tetrahydrofuran moiety.
  • Coupling with the thiophene-containing acrylamide.

Anticancer Activity

A study evaluated the anticancer properties of related thiazolo[5,4-c]pyridine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively:

CompoundCell LineIC50 (µM)
1HepG2128.3 ± 7.2
2RPE-1108.5 ± 9.4
3MCF75.5 ± 1.2

These findings suggest that modifications in the structure significantly affect the potency against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy was assessed against several pathogens:

MicroorganismActivity
E. coliModerate
S. aureusHigh
C. albicansModerate

The compound exhibited notable activity against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that some derivatives may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies

  • Cancer Treatment : A derivative similar to our compound was tested in vivo for its effects on tumor growth in breast cancer models and showed significant reduction in tumor size compared to controls .
  • Infection Control : Another study highlighted the effectiveness of a thiazolo-pyridine derivative in controlling infections caused by resistant strains of bacteria .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and SAR Principles

The chemical similarity hypothesis posits that structurally analogous compounds exhibit comparable modes of action and hazards . Below is a comparative evaluation of the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity (Reported) Synthetic Route References
Target Compound Tetrahydrothiazolo[5,4-c]pyridine (E)-3-(thiophen-2-yl)acryloyl; tetrahydrofuran-2-carboxamide Under investigation (hypothesized kinase inhibition) Multi-step coupling (Pd-catalyzed cross-coupling likely)
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs Pyridine-thiophene hybrid 4-methylpyridin-2-yl; aryl groups (e.g., 4-Cl, 4-F) Antibacterial (MIC: 2–8 µg/mL against S. aureus) Suzuki-Miyaura coupling (Pd(PPh3)4, K3PO4)
N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide Tetrahydrothiazolo[5,4-c]pyridine Thiophene-3-carboxamide; 2-ethoxyphenylamino Anticancer (IC50: ~10 µM in HepG2 cells) Amide coupling; Friedel-Crafts acylation
Spiro thiazolidinone derivatives Thiazolidinone-spiro system Variable aryl/alkyl groups Antifungal (70–85% inhibition at 100 ppm) Nano Fe2O3-catalyzed cyclization

Critical Observations

(a) Role of Substituents on Bioactivity
  • Thiophene vs.
  • Stereochemistry: The (E)-configured acryloyl group in the target compound could enforce planar geometry, optimizing π-π stacking in enzyme binding pockets, unlike non-conjugated analogs .
(c) Predictive Modeling and Regulatory Implications
  • QSAR models () could predict the target compound’s hazards based on analogs like the anticancer thiophene-3-carboxamide derivative .
  • Patent law () highlights that structural analogs with minor modifications (e.g., substituent swaps) may face obviousness rejections unless novel utility is demonstrated .

Q & A

Basic: What are the critical steps and parameters for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically including:

Thiazolo-pyridine core formation : Cyclization of precursors (e.g., thioamides or thioureas) under reflux conditions with catalysts like POCl₃ or PCl₃ .

Acryloyl group introduction : (E)-configured acryloyl groups are added via Heck coupling or Knoevenagel condensation, requiring strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Amide coupling : Tetrahydrofuran-2-carboxamide is attached using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Key Parameters :

  • Solvent purity (e.g., dry DMF for acylation steps).
  • Reaction time optimization (monitored via TLC/HPLC).
  • Protection/deprotection strategies for reactive amines/thiols .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiophene vs. tetrahydrofuran protons) and stereochemical integrity of the acryloyl group .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for detecting [M+H]⁺ ions) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Substituent Variation :

  • Replace thiophene with other aryl groups (e.g., pyridine, furan) to assess electronic effects on bioactivity .
  • Modify the tetrahydrofuran ring to pyrrolidine or cyclohexane to study steric influences .

Biological Assays :

  • Use enzyme inhibition assays (e.g., kinase panels) to map activity against specific targets .
  • Corrogate data with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Data Analysis :

  • Apply multivariate regression to quantify substituent effects on potency/logP .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
  • Structural Analogues : Compare activity of (E)- vs. (Z)-acryloyl isomers, which may exhibit divergent target affinities .

Advanced: What computational strategies predict metabolic stability and off-target interactions?

Methodological Answer:

  • Metabolic Stability :
    • Use in silico tools like ADMET Predictor™ to identify labile sites (e.g., acryloyl α,β-unsaturated bonds prone to glutathione conjugation) .
  • Off-Target Profiling :
    • Perform similarity-based screening against ChEMBL to flag potential GPCR or ion channel interactions .
  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict reactivity toward nucleophiles (e.g., cysteine residues in enzymes) .

Advanced: How to troubleshoot low yields in the acylation step?

Methodological Answer:
Low yields may result from:

  • Steric Hindrance : Use bulky coupling agents (e.g., HATU instead of EDC) or microwave-assisted synthesis to enhance reactivity .
  • Moisture Sensitivity : Employ Schlenk-line techniques for moisture-sensitive steps (e.g., acryloyl chloride additions) .
  • Byproduct Formation : Optimize stoichiometry (1.2:1 acylating agent:amine) and monitor via LC-MS to quench reactions at peak product formation .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Prodrug Design : Introduce phosphate esters or PEGylated groups at the tetrahydrofuran carboxamide .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Advanced: How to assess enzymatic stability in liver microsomes?

Methodological Answer:

Microsomal Incubation :

  • Incubate compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .

Sampling :

  • Collect aliquots at 0, 15, 30, and 60 min, quench with acetonitrile, and analyze via LC-MS/MS.

Data Interpretation :

  • Calculate half-life (t₁/₂) using first-order kinetics. Compare to reference compounds (e.g., verapamil) for relative stability .

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